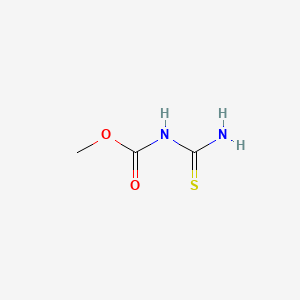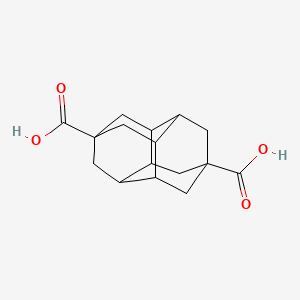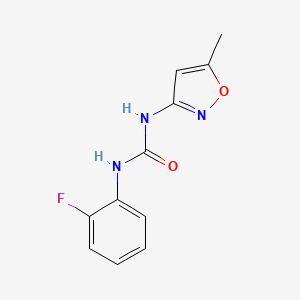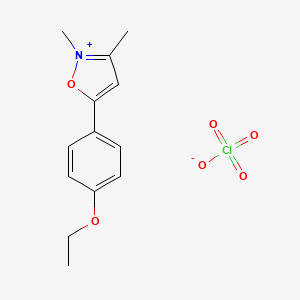
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolium ring substituted with ethoxyphenyl and dimethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-ethoxybenzaldehyde with 2,3-dimethyl-1,2-oxazolium salts under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolones.
Reduction: Reduction reactions can convert the oxazolium ring into different functional groups.
Substitution: The ethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can introduce various functional groups into the ethoxyphenyl moiety.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with specific molecular targets. The oxazolium ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern on the oxazolium ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52063-23-7 |
|---|---|
Molekularformel |
C13H16ClNO6 |
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
5-(4-ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H16NO2.ClHO4/c1-4-15-12-7-5-11(6-8-12)13-9-10(2)14(3)16-13;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RRLRXVSYCROYHK-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC(=[N+](O2)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
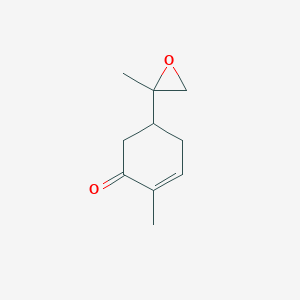
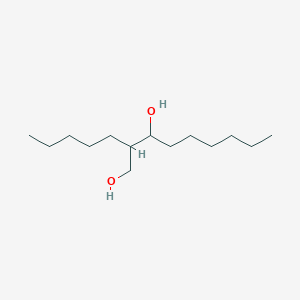
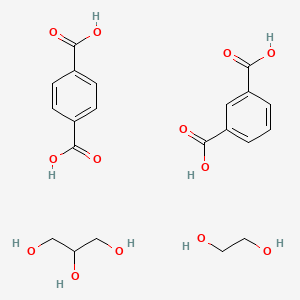
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
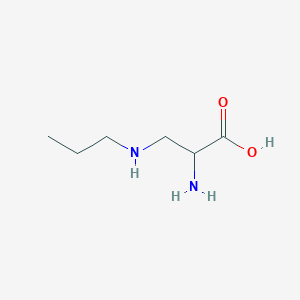
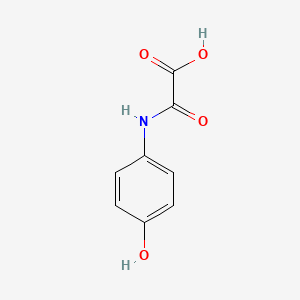
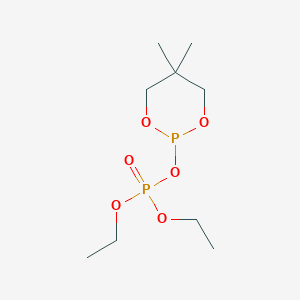
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
